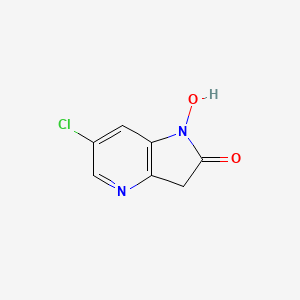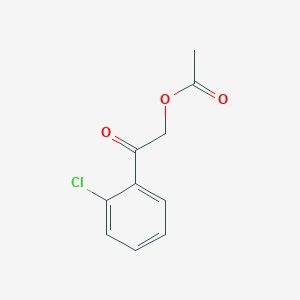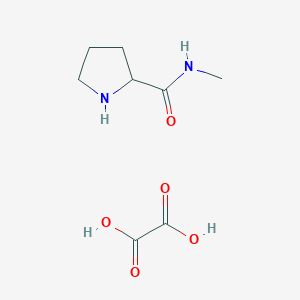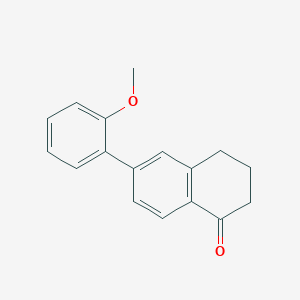![molecular formula C9H13NOS B12276766 BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-](/img/structure/B12276766.png)
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is an organic compound with the molecular formula C9H13NOS It is a derivative of benzenamine, where the amino group is substituted with a 2-[(1-methylethyl)sulfinyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- typically involves the sulfoxidation of benzenamine derivatives. One common method includes the reaction of benzenamine with isopropyl sulfoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenamine derivatives, depending on the nucleophile used.
Scientific Research Applications
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-[(1-Methylethyl)sulfonyl]-: This compound has a sulfonyl group instead of a sulfinyl group, leading to different chemical reactivity and properties.
Benzenamine, 2-[(1-Methylethyl)sulfanyl]-: The sulfanyl group makes this compound more prone to oxidation compared to the sulfinyl derivative.
Uniqueness
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is unique due to its specific sulfinyl substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-propan-2-ylsulfinylaniline |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 |
InChI Key |
PMLPVNJKQPSWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
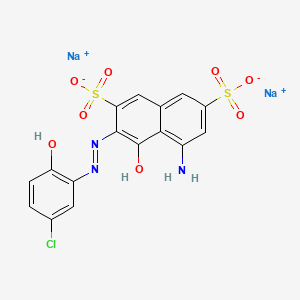
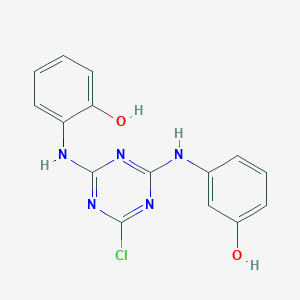
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)
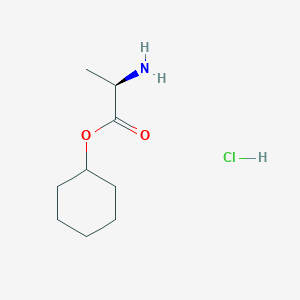
![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)
![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)

